Glecaprevir (ABT-493) is a potent, pangenotypic, second-generation HCV NS3/4A protease inhibitor [, , ]. It exhibits potent antiviral activity against all six major genotypes of the hepatitis C virus []. Glecaprevir is primarily researched for its role in inhibiting HCV replication, holding significant potential for the development of effective treatments for chronic HCV infection []. It is often investigated in combination with other direct-acting antiviral agents (DAAs), such as Pibrentasvir, to enhance antiviral activity and overcome drug resistance [, ].
Glecaprevir is a potent antiviral compound primarily used in the treatment of chronic hepatitis C virus infection. It belongs to a class of drugs known as direct-acting antiviral agents, specifically targeting the non-structural protein 3/4A protease of the hepatitis C virus. By inhibiting this enzyme, glecaprevir effectively disrupts the viral replication process, leading to a reduction in viral load and facilitating viral clearance from the body.
Glecaprevir is classified as a protease inhibitor and is often combined with another antiviral agent, pibrentasvir, which is an NS5A inhibitor. This combination therapy enhances the efficacy of treatment and is particularly effective against various genotypes of the hepatitis C virus. Glecaprevir was developed by AbbVie and is marketed under the brand name Mavyret.
The synthesis of glecaprevir has undergone significant development to optimize its production for pharmaceutical use. One notable method involves a large-scale synthetic route that utilizes ring-closing metathesis reactions to form key structural components of the molecule. The synthesis also includes challenging fluorination steps to introduce specific functional groups necessary for its activity.
The molecular structure of glecaprevir can be described by its complex arrangement of carbon, hydrogen, nitrogen, and fluorine atoms. Its chemical formula is C21H24F2N4O4S, indicating a sophisticated architecture that contributes to its biological activity.
Glecaprevir undergoes various chemical reactions during its synthesis and metabolism. Notably, it is designed to resist metabolic degradation by common liver enzymes, allowing it to maintain efficacy during treatment.
Glecaprevir exerts its antiviral effects by specifically inhibiting the non-structural protein 3/4A protease of the hepatitis C virus. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.
Glecaprevir exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
Glecaprevir is primarily used in clinical settings for treating chronic hepatitis C virus infections. Its combination with pibrentasvir allows it to target multiple aspects of viral replication effectively.
Glecaprevir (IUPAC name: (3aR,7S,10S,12R,21E,24aR)-7-tert-Butyl-N-{(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide) is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Its molecular formula is C₃₈H₄₆F₄N₆O₉S, with a molecular weight of 838.87 g/mol [2] [10]. Key structural features include:
Table 1: Key Structural Motifs of Glecaprevir
Region | Chemical Group | Role in Bioactivity |
---|---|---|
P1 Cap | Difluoromethyl cyclopropyl | Binds S1 pocket; stabilizes hydrophobic interactions |
P1′ | Methylcyclopropyl sulfonamide | Anchors to catalytic triad via oxyanion hole |
P2 | Quinoxaline | Forms π-cation bonds with H57 |
Macrocyclic Linker | trans-2-Butenyloxy difluoro | Enhances conformational rigidity |
P4 | Cyclopentyl | Occupies S4 subpocket; improves genotypic coverage |
Glecaprevir is a potent, reversible covalent inhibitor of the HCV NS3/4A serine protease, which cleaves the viral polyprotein into functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, NS5B). It forms a bisubstrate acyl-enzyme complex with the protease, where its carbonyl group covalently bonds to the catalytic serine (S139) [3] [6]. Key mechanistic steps include:
Glecaprevir achieves pan-genotypic activity with median EC₅₀ values of 0.08–4.6 nM across HCV genotypes 1a–6a [8] [6]. However, resistance-associated substitutions (RASs) impact efficacy:
Table 2: Impact of Key RASs on Glecaprevir Potency
Substitution | Genotype | Fold-Change in EC₅₀ | Structural Mechanism |
---|---|---|---|
D168Y | 1a | >30 | Disrupts R155-D168 salt bridge |
Q168R | 3a | 54 | Weakens H-bonding with P1 group |
Q80R | 3a | 21 | Alters S1 pocket hydrophobicity |
A156G | 3a | >1000 | Impairs catalytic triad orientation |
Absorption
Glecaprevir demonstrates dose-proportional pharmacokinetics when administered orally. Co-formulation with pibrentasvir and administration with food significantly enhances bioavailability, increasing AUC by 83–163% [4] [9]. Peak plasma concentrations (Tₘₐₓ) occur ~5 hours post-dose [4].
Distribution
The volume of distribution is moderate, indicating confinement primarily to the plasma and liver compartments. Glecaprevir accumulates in hepatocytes via organic anion-transporting polypeptides (OATP1B1/3), achieving concentrations 30–50-fold higher than plasma levels [4] [9].
Metabolism
Glecaprevir undergoes minimal hepatic metabolism, primarily via CYP3A4 and non-CYP pathways (e.g., esterases, glucuronidation). It does not act as a CYP inducer. The major metabolites (M1, M2) are pharmacologically inactive, generated through oxidative defluorination and epoxidation [4] [9].
Excretion
After metabolism, 92.1% of glecaprevir-derived compounds are excreted in feces, with only 0.7% eliminated renally. The elimination half-life is ~6 hours [2] [4].
Table 3: Key Pharmacokinetic Parameters of Glecaprevir
Parameter | Value | Conditions |
---|---|---|
Bioavailability | ↑83–163% with food | High-fat meal |
Tₘₐₓ | ~5 hours | Single dose (300 mg) |
Plasma Protein Binding | 97.5% | Primarily albumin |
Half-life (t₁/₂) | 6 hours | Steady state |
Fecal Excretion | 92.1% | As metabolites |
Renal Excretion | 0.7% | Unchanged drug |
Protein Binding and Transporters
Glecaprevir is highly bound to plasma proteins (97.5%), primarily albumin and α₁-acid glycoprotein, restricting free diffusion [4] [9]. It interacts with membrane transporters:
Enzyme-Mediated Interactions
As a weak CYP3A4 inhibitor, glecaprevir may elevate concentrations of CYP3A4 substrates. However, its minimal metabolism reduces bidirectional interactions. Physiologically based pharmacokinetic (PBPK) modeling shows:
Clinically Significant Interactions
Interacting Drug Class | Example Agents | Interaction Severity | Mechanism |
---|---|---|---|
Strong CYP3A Inducers | Rifampin, Carbamazepine | Contraindicated | ↓ Glecaprevir AUC by >80% |
OATP1B Substrates | Rosuvastatin, Atorvastatin | Moderate | ↑ Statin exposure (monitoring required) |
HIV Protease Inhibitors | Atazanavir | Contraindicated | Mutual OATP1B inhibition |
Herbal Supplements | St. John’s Wort | Contraindicated | CYP3A4 induction |
Glecaprevir’s interaction profile necessitates screening for comedications, particularly those dependent on OATP1B or CYP3A4 clearance [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7